Quinoline-7,8-diol hydrochloride

Description

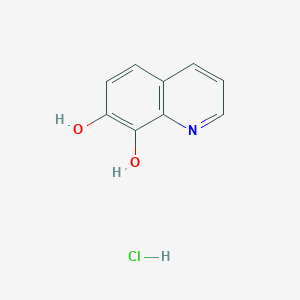

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

quinoline-7,8-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2.ClH/c11-7-4-3-6-2-1-5-10-8(6)9(7)12;/h1-5,11-12H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNXZAWHVSVTCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)O)O)N=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20791721 | |

| Record name | 8-Hydroxyquinolin-7(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20791721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671780-00-0 | |

| Record name | 8-Hydroxyquinolin-7(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20791721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Quinolines in Chemical Research

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the field of heterocyclic chemistry. nih.gov This structural motif is not merely a synthetic curiosity but is found at the core of numerous natural products, most notably the cinchona alkaloids like quinine, which has a long history in the treatment of malaria. mdpi.com The versatility of the quinoline ring has made it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net

Beyond its medicinal applications, the quinoline framework serves as a crucial building block in the synthesis of various functional molecules. nih.gov Its derivatives are utilized in the development of dyes, agrochemicals, and as ligands for creating phosphorescent complexes used in sensors. nih.gov The unique electronic properties of the quinoline system also make it a valuable component in materials science, particularly in the design of organic light-emitting diodes (OLEDs). rroij.comscispace.com The continuous exploration of quinoline chemistry is driven by the quest for novel compounds with enhanced biological activities and tailored physical properties. nih.gov

Importance of Dihydroxylated Quinolines in Academic Disciplines

The introduction of hydroxyl (-OH) groups to the quinoline (B57606) core significantly influences the molecule's chemical behavior and biological activity. Dihydroxylated quinolines, in particular, have garnered considerable attention across several scientific disciplines. The position of the hydroxyl groups is critical in determining the specific properties of the resulting compound.

One of the most prominent features of dihydroxylated quinolines, especially those with hydroxyl groups in proximity, such as in the 8-hydroxyquinoline (B1678124) family, is their potent ability to chelate metal ions. rroij.comscispace.com This metal-binding capacity is fundamental to many of their observed biological effects. For instance, by sequestering essential metal ions, these compounds can inhibit the function of metalloproteins, a mechanism that has been explored in the development of anticancer and anti-HIV agents. rroij.comnih.gov

Furthermore, the interaction with metal ions is a key aspect of their potential in neuroprotective applications. nih.gov In the context of neurodegenerative diseases, where metal dyshomeostasis is a contributing factor, the chelating properties of hydroxyquinoline derivatives are being investigated. nih.gov Additionally, the formation of highly fluorescent metal complexes has led to the development of dihydroxylated quinolines as sensitive and selective chemosensors for detecting various metal ions in biological and environmental samples. rroij.comscispace.com The substitution pattern of the hydroxyl groups also modulates the antioxidant properties of these compounds, which is another avenue of significant research interest. nih.gov

Research Rationale and Scope for Quinoline 7,8 Diol Hydrochloride

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnection breaks the molecule into the quinoline-7,8-diol free base and hydrochloric acid. The quinoline-7,8-diol itself can be conceptually disconnected in a few key ways.

One common strategy involves the late-stage introduction of the hydroxyl groups. This points to precursors such as 7,8-dimethoxyquinoline, where the hydroxyl groups are protected as methyl ethers. The synthesis of this precursor would be a key objective. The demethylation of 7,8-dimethoxyquinoline would then yield the desired diol.

Alternatively, the quinoline ring can be constructed from precursors already containing the oxygen functionalities or their protected forms. For classical quinoline syntheses like the Skraup or Friedländer reactions, this would involve starting with a substituted aniline (B41778) or a substituted o-aminobenzaldehyde, respectively. For instance, a Skraup synthesis could theoretically start from 2,3-diaminophenol (B1330466) or a protected analogue. nih.govresearchgate.netresearchgate.net Similarly, a Friedländer synthesis would require a 2-amino-3,4-dihydroxybenzaldehyde or a protected version thereof. nih.govwikipedia.orgjk-sci.com

A third approach could involve the oxidation of a suitable quinoline precursor to form a quinoline-7,8-dione, which would then be reduced to the corresponding diol. researchgate.netacs.org

Classical Synthetic Routes and Modifications

Classical methods for quinoline synthesis, developed in the late 19th century, remain fundamental in constructing the quinoline core. These methods can be adapted for the synthesis of substituted quinolines like quinoline-7,8-diol. wikipedia.orgiipseries.org

Multi-step Linear Syntheses

A plausible linear synthesis of quinoline-7,8-diol would involve the initial construction of a protected precursor, followed by deprotection. A common strategy is the synthesis of 7,8-dimethoxyquinoline. This can be achieved through variations of classical methods. For example, a route starting from 3,4-dimethoxyaniline (B48930) can be envisioned. This aniline can undergo a Skraup reaction with glycerol, sulfuric acid, and an oxidizing agent to form 6,7-dimethoxyquinoline. chemicalbook.comgoogle.com While this leads to a different isomer, it illustrates the general applicability of the method.

A more direct route to the desired substitution pattern might involve a modified Friedländer synthesis or a similar cyclization strategy starting from a precursor like 2-nitro-3,4-dimethoxybenzaldehyde or a related ketone.

Once a protected precursor like 7,8-dimethoxyquinoline is obtained, the methoxy (B1213986) groups can be cleaved to yield the diol. This demethylation is a common transformation in organic synthesis.

| Reaction Step | Reagents and Conditions | Product | Notes |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | Quinoline | A general method for quinoline synthesis. wikipedia.org |

| Friedländer Synthesis | 2-Aminobenzaldehyde or Ketone, Carbonyl Compound with α-methylene group, Acid or Base Catalyst | Substituted Quinoline | A versatile method for substituted quinolines. nih.govwikipedia.orgjk-sci.com |

| Demethylation | Boron tribromide (BBr3) in an inert solvent like dichloromethane (B109758) (DCM). | Phenolic compound | An effective method for cleaving aryl methyl ethers. |

Convergent Synthetic Strategies

Convergent strategies aim to synthesize separate fragments of the molecule and then combine them in a later step. For quinoline-7,8-diol, a convergent approach could involve the synthesis of a substituted aniline and a suitable three-carbon unit, which are then cyclized.

One of the most well-known methods for quinoline synthesis is the Skraup reaction, which involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org To obtain quinoline-7,8-diol, one would ideally start with 2,3-diaminophenol. However, the reactivity of the multiple functional groups under the harsh acidic conditions of the Skraup reaction could lead to side products. A more controlled approach would involve using a protected starting material.

The Friedländer synthesis offers another convergent route, where a 2-aminoaryl aldehyde or ketone is condensed with a compound containing an α-methylene group. nih.govwikipedia.orgjk-sci.com For the synthesis of quinoline-7,8-diol, a suitably protected 2-amino-3,4-dihydroxybenzaldehyde could be reacted with a simple aldehyde or ketone like acetaldehyde.

Modern Catalytic Approaches

Modern synthetic methods often employ catalysts to improve efficiency, selectivity, and reaction conditions compared to classical methods.

Transition Metal-Catalyzed Processes

Transition metal catalysis has become a powerful tool in the synthesis of heterocyclic compounds, including quinolines. While direct catalytic synthesis of this compound is not widely reported, related transformations suggest potential routes. For instance, copper-catalyzed hydroxylation of aryl halides has been reported, which could be a potential method for introducing the hydroxyl groups onto a pre-formed halo-quinoline. prepchem.com

| Catalytic Reaction | Catalyst/Reagents | Substrate Type | Product Type |

| Copper-Catalyzed Hydroxylation | CuI / 8-Hydroxyquinoline | Aryl Halide | Phenol (B47542) |

Organocatalytic and Biocatalytic Transformations

Organocatalysis and biocatalysis offer green and often highly selective alternatives to metal-based catalysis. While specific applications to quinoline-7,8-diol are not prominent in the literature, the principles can be applied.

Biocatalytic approaches, for example, have been explored for the dihydroxylation of quinolines using enzymes like toluene (B28343) dioxygenase (TDO). nih.gov These enzymes can catalyze the cis-dihydroxylation of the carbocyclic ring of quinoline. Further enzymatic or chemical steps would be required to achieve the desired 7,8-diol structure.

| Transformation | Catalyst/Enzyme | Key Feature |

| cis-Dihydroxylation | Toluene Dioxygenase (TDO) | Enzymatic dihydroxylation of the quinoline carbocyclic ring. nih.gov |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of quinolines aims to reduce the environmental impact of chemical processes. ijpsjournal.comresearchgate.net Traditional methods for creating the quinoline scaffold, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions, including strong acids and toxic oxidants, and can be violently exothermic. nih.goviipseries.org Modern approaches seek to mitigate these issues by utilizing less hazardous reagents, environmentally benign solvents, energy-efficient techniques, and catalytic processes that improve atom economy. ijpsjournal.comrsc.org These greener protocols are not only ecologically beneficial but also frequently lead to higher yields, shorter reaction times, and simplified product isolation. nih.govrsc.org

A key tenet of green chemistry is the reduction or elimination of hazardous organic solvents. Consequently, performing reactions in water or under solvent-free conditions represents a significant advancement in the synthesis of quinoline derivatives.

Aqueous-Phase Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic substrates may have limited solubility, the use of catalysts or heating can overcome this challenge. For instance, the Pfitzinger reaction, a method for producing quinoline-4-carboxylic acids, has been adapted to run in an aqueous solution of potassium hydroxide (B78521), followed by acidification, achieving good to excellent yields. nih.govrsc.org This approach demonstrates the viability of water as a medium for key cyclization steps in quinoline synthesis.

Solvent-Free Methodologies: Conducting reactions without a solvent minimizes waste and can lead to improved reaction rates and selectivity. A simple, one-step synthesis of 2,4-disubstituted quinolines has been developed using a heterogeneous Hβ zeolite catalyst under solvent-free conditions. rsc.org This method is notable for the reusability of the catalyst for up to five cycles without significant loss of efficiency. rsc.org Similarly, multicomponent reactions to form complex quinolines have been successfully carried out under solvent-free conditions at elevated temperatures, often with the aid of a recyclable catalyst. acs.org These solvent-free approaches offer a direct and efficient route to quinoline scaffolds that could be adapted for the synthesis of hydroxylated derivatives like Quinoline-7,8-diol.

The use of alternative energy sources like microwave irradiation and visible light is a hallmark of modern green synthesis, offering significant advantages over conventional heating methods. researchgate.net

Microwave-Assisted Synthesis (MAS): Microwave irradiation has become a popular technique in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. lew.rorsc.org In the synthesis of quinoline derivatives, MAS has been applied to various reaction types, including multicomponent reactions catalyzed by solid acids like montmorillonite (B579905) K-10 and one-pot procedures using p-toluenesulfonic acid as a catalyst. researchgate.netrsc.org The efficiency of microwave heating stems from the direct interaction of radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. lew.ro This clean and convenient method aligns well with the principles of green chemistry by reducing energy consumption and waste generation. ijpsjournal.com

| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |

| Claisen Rearrangement of Quinoline N-Oxide | Conventional | 4 hours | 75-85 | lew.ro |

| Claisen Rearrangement of Quinoline N-Oxide | Microwave (900W) | 3-5 minutes | 85-95 | lew.ro |

| 4-Hydroxyquinolin-2(1H)-one + Diethyl malonate | Conventional | 6 hours | 72 | nih.gov |

| 4-Hydroxyquinolin-2(1H)-one + Diethyl malonate | Microwave | 4 minutes | 94 | nih.gov |

Photochemical Synthesis: Visible-light-mediated synthesis is an emerging green technology that utilizes photons as a clean energy source. rsc.org This approach often employs a photocatalyst, such as titanium dioxide, which is nontoxic, stable, and inexpensive. organic-chemistry.org Under visible light irradiation, typically from a blue LED, various substituted quinolines can be synthesized through aerobic dehydrogenation, using oxygen as a green oxidant. rsc.orgorganic-chemistry.org These methods are attractive for their mild reaction conditions and environmentally friendly setup, though their application to highly functionalized quinolines like diols is still an area of active research. rsc.org

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. ijpsjournal.com Traditional quinoline syntheses often suffer from poor atom economy due to the formation of significant byproducts. ijpsjournal.com

Modern strategies aim to maximize atom economy. One-pot multicomponent reactions (MCRs) are particularly effective, as they combine multiple starting materials in a single step to form complex products, minimizing waste and improving efficiency. rsc.org For example, a solid acid-catalyzed MCR of anilines, aldehydes, and terminal alkynes under microwave irradiation achieves nearly 90% atom economy. rsc.org

Another approach involves designing synthetic pathways that minimize the loss of atoms. A highly atom-economical method for synthesizing quinoline derivatives directly from substituted o-nitrotoluenes has been developed. rsc.orgrsc.org In this process, which avoids transition metal catalysts, water is the only fragment lost, representing a significant improvement over syntheses that begin with anilines derived from nitrobenzenes. rsc.org Such strategies, which shorten synthetic pathways and reduce waste, are highly desirable for industrial applications. rsc.orgrsc.org

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of this compound, the careful optimization of reaction parameters is essential. This involves systematically adjusting variables such as catalyst type, temperature, reaction time, and reactant concentrations.

Catalyst Selection: The choice of catalyst is critical. For many quinoline syntheses, both Lewis and Brønsted acids are effective. However, green chemistry favors the use of recyclable, heterogeneous catalysts like zeolites or solid acids (e.g., montmorillonite K-10), which simplify product purification and reduce waste. rsc.orgrsc.org In some cases, earth-abundant, non-toxic metal catalysts such as iron or copper can be sustainable alternatives to more toxic transition metals. ijpsjournal.comacs.org Catalyst-free systems, which may rely on additives or simply heat, are also being developed to further simplify procedures. rsc.orgnih.gov

Reaction Conditions: Optimizing reaction conditions can significantly impact product yield. For instance, in a one-pot synthesis of 2,4-diaryl-quinoline derivatives, a study found that using a 0.5 M HCl solution under reflux for 72 hours provided the best conditions for the desired product. researchgate.net The development of nanocatalysts has also shown promise in improving yields and reducing reaction times. The use of sulfamic acid-functionalized magnetic nanoparticles in a three-component reaction to produce hexahydroquinolines resulted in high to excellent yields (85–98%) at 60 °C within 20 minutes. acs.org

The table below illustrates how catalyst choice and reaction conditions can be optimized for yield enhancement in a representative quinoline synthesis.

| Catalyst (Amount) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Fe3O4@Urea/HITh-SO3H MNPs (5 mg) | Solvent-free | 80 | 30 | 82 | acs.org |

| Fe3O4@Urea/HITh-SO3H MNPs (10 mg) | Solvent-free | 60 | 30 | 75 | acs.org |

| Fe3O4@Urea/HITh-SO3H MNPs (10 mg) | Solvent-free | 80 | 30 | 95 | acs.org |

| Fe3O4@Urea/HITh-SO3H MNPs (10 mg) | Solvent-free | 100 | 30 | 95 | acs.org |

| Fe3O4@Urea/HITh-SO3H MNPs (10 mg) | Ethanol | 80 | 30 | 65 | acs.org |

By systematically exploring these parameters, synthetic routes can be fine-tuned to produce this compound in a more efficient, cost-effective, and environmentally responsible manner.

Electrophilic Aromatic Substitution Reactions

The quinoline ring system generally undergoes electrophilic aromatic substitution (SEAr) on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. researchgate.netquimicaorganica.org The nitrogen atom withdraws electron density from the pyridine (B92270) ring, deactivating it towards electrophilic attack. researchgate.net Consequently, electrophiles preferentially react at positions 5 and 8. quimicaorganica.orguop.edu.pk

In Quinoline-7,8-diol, the presence of two hydroxyl groups dramatically influences the reactivity and regioselectivity of SEAr reactions. These groups are strongly activating and ortho-, para-directing. The combined effect of the 7-OH and 8-OH groups makes the benzene (B151609) ring exceptionally electron-rich and highly susceptible to electrophilic attack, primarily at the C5 position, which is ortho to the 8-OH group and para to the 7-OH group.

While specific studies on Quinoline-7,8-diol are limited, the reactivity can be inferred from closely related hydroxyquinolines. For instance, 8-hydroxyquinoline readily undergoes nitration with dilute nitric acid to yield 5,7-dinitro-8-hydroxyquinoline, demonstrating the high activation of the ring by the hydroxyl group. pw.edu.pl Enzymatic chlorination of 7-hydroxyquinoline (B1418103) has been shown to be highly specific, yielding 7-hydroxy-8-chloroquinoline, where the substitution occurs ortho to the hydroxyl group. usu.eduusu.edu This suggests that direct halogenation of Quinoline-7,8-diol would likely occur at the C5 position.

| Substrate | Reagents and Conditions | Product(s) | Observation | Reference |

|---|---|---|---|---|

| Quinoline | HNO3, H2SO4, 0 °C | 5-Nitroquinoline and 8-Nitroquinoline | Roughly equal mixture of 5- and 8-substituted products. | stackexchange.com |

| 8-Hydroxyquinoline | HNO3 (0.5%), boil | 5,7-Dinitro-8-hydroxyquinoline | Dinitration occurs even with very dilute acid, indicating high ring activation. | pw.edu.pl |

| 7-Hydroxyquinoline | Rdc2 Halogenase, Fre, Cl- | 7-Hydroxy-8-chloroquinoline | Enzymatic chlorination is highly specific to the C8 position (ortho to the -OH). | usu.eduusu.edu |

Nucleophilic Substitution and Addition Reactions

Nucleophilic substitution reactions on the quinoline nucleus preferentially occur on the electron-deficient pyridine ring, typically at the C2 and C4 positions. researchgate.nettutorsglobe.com The presence of the nitrogen atom facilitates attack by nucleophiles, and this reactivity is enhanced when the nitrogen is protonated, as in this compound. The resulting quinolinium ion is significantly more electrophilic.

Classic examples of this reactivity on the parent quinoline ring include the Chichibabin reaction, where treatment with sodamide (NaNH₂) in liquid ammonia (B1221849) yields 2-aminoquinoline. uop.edu.pk Similarly, reaction with potassium hydroxide at high temperatures can introduce a hydroxyl group at the C2 position to form 2-hydroxyquinoline (B72897) (quinolin-2-one). uop.edu.pk It is expected that this compound would undergo similar transformations at the C2 and C4 positions, provided that appropriate leaving groups are present or under forcing conditions.

Oxidation and Reduction Chemistry

Formation of Ortho-Quinones and Related Oxidized Species

The 7,8-diol arrangement in the quinoline scaffold is a catechol moiety, which is a well-known precursor to ortho-quinones upon oxidation. This transformation is a key step in various biological processes and synthetic pathways. The oxidation of Quinoline-7,8-diol is expected to readily yield Quinoline-7,8-dione (a quinoline-ortho-quinone).

Research has documented the enzymatic hydroxylation of 8-hydroxyquinoline to form 7,8-quinolinediol, which subsequently oxidizes to the corresponding 7,8-quinolinedione. researchgate.net This transformation highlights the accessibility of the ortho-quinone state from the diol. While specific chemical oxidants for this conversion on Quinoline-7,8-diol are not extensively detailed in the provided literature, standard reagents used for the oxidation of catechols, such as Fremy's salt (potassium nitrosodisulfonate), silver(I) oxide, or ceric ammonium (B1175870) nitrate (B79036) (CAN), would be expected to effect this transformation efficiently. In one study, a metal-assisted conversion of a quinoline-para-quinone to a quinoline-ortho-quinone in a protic solvent was observed, further indicating the stability and accessibility of the ortho-quinone structure. researchgate.net

Hydrogenation and Reductive Derivatization

The quinoline ring system can be selectively reduced via catalytic hydrogenation. Typically, the heterocyclic pyridine ring is reduced more readily than the carbocyclic benzene ring. uop.edu.pknih.gov This allows for the synthesis of 1,2,3,4-tetrahydroquinoline (B108954) derivatives under controlled conditions.

Various catalytic systems are effective for this transformation. Mild reduction of quinoline with tin and hydrochloric acid furnishes 1,2,3,4-tetrahydroquinoline. uop.edu.pk More modern approaches utilize transition metal catalysts. For example, cobalt-amido catalysts can perform a partial transfer hydrogenation using ammonia borane (B79455) as a hydrogen source to yield 1,2-dihydroquinolines. nih.gov Electrocatalytic hydrogenation using water as the hydrogen source over a fluorine-modified cobalt catalyst has also been shown to produce 1,2,3,4-tetrahydroquinolines with high selectivity under ambient conditions. nih.gov More vigorous reduction, for instance using a platinum catalyst, can lead to the full reduction of both rings, producing decahydroquinoline. uop.edu.pkgatech.edu The diol functionality at the 7 and 8 positions is generally expected to be stable under these reductive conditions.

| Substrate | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Quinoline | Sn, HCl | 1,2,3,4-Tetrahydroquinoline | uop.edu.pk |

| Quinoline | H2, Pt catalyst | Decahydroquinoline | uop.edu.pk |

| Quinoline | H3N·BH3, Co-amido catalyst, room temp. | 1,2-Dihydroquinoline | nih.gov |

| Quinoline | H2O, Co-F catalyst, electrocatalysis | 1,2,3,4-Tetrahydroquinoline | nih.gov |

| Quinoline | Hantzsch ester, Iodoimidazolinium catalyst | 1,2,3,4-Tetrahydroquinoline | acs.org |

Derivatization at Hydroxyl and Nitrogen Centers

Etherification and Esterification Reactions

The two phenolic hydroxyl groups at the C7 and C8 positions of Quinoline-7,8-diol are nucleophilic and can be readily derivatized through etherification and esterification reactions. The basic nitrogen atom can also be alkylated or acylated, though this is typically competitive with N-protonation in acidic media.

Etherification: The synthesis of dialkoxy derivatives can be achieved through reactions like the Williamson ether synthesis, where the diol is treated with a strong base (e.g., sodium hydride) to form a dianion, followed by reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide). The synthesis of 7,8-dialkoxyisoquinolines, a closely related structural analog, has been successfully demonstrated, confirming the viability of this approach. researchgate.net

Esterification: The hydroxyl groups can be converted to esters by reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine or triethylamine). For example, reaction with acetic anhydride (B1165640) would yield Quinoline-7,8-diyl diacetate. Modern coupling methods are also applicable; the use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) allows for the direct formation of esters from the diol and a carboxylic acid under mild conditions. mdpi.com

Amidation and Amination Reactions

Direct amidation and amination of the quinoline ring at a non-activated position is challenging. However, the 7,8-diol functionality offers a synthetic handle. Transformations would likely involve either the conversion of the existing hydroxyl groups or the introduction of a new amino functionality onto the ring, which can then be acylated.

Amination of the quinoline ring can be achieved through methods like the Vicarious Nucleophilic Substitution (VNS) of hydrogen, especially in nitro-substituted quinolines. Following the introduction of an amino group, standard acylation procedures can be employed to form amides. For instance, the acylation of aminophenols is a well-established reaction that readily yields N-acylated products. chemcess.comresearchgate.net This reaction is typically performed using acylating agents such as acetic anhydride or acid chlorides like stearoyl chloride, often in the presence of a base like pyridine or in an aprotic solvent. chemcess.comgoogle.com

By analogy, a hypothetical 8-amino-7-hydroxyquinoline derivative could be expected to undergo selective N-acylation at the more nucleophilic amino group. The presence of the adjacent hydroxyl group could influence the reaction's regioselectivity and rate.

Table 1: Proposed Amidation Reactions of an Amino-Hydroxy-Quinoline Derivative

| Starting Material | Reagent | Conditions | Expected Product |

| 8-Amino-7-hydroxyquinoline | Acetic Anhydride | Pyridine, Room Temp. | N-(7-hydroxyquinolin-8-yl)acetamide |

| 8-Amino-7-hydroxyquinoline | Benzoyl Chloride | Toluene, Pyridine | N-(7-hydroxyquinolin-8-yl)benzamide |

| 8-Amino-7-hydroxyquinoline | Stearoyl Chloride | Aprotic Solvent | N-(7-hydroxyquinolin-8-yl)octadecanamide |

Cyclization and Annulation Reactions

The 1,2-dihydroxy (catechol) arrangement on the quinoline backbone is a prime functional group for participating in cyclization reactions to form new heterocyclic rings fused to the 7- and 8-positions. This binucleophilic character allows the diol to react with a variety of dielectrophiles. Such reactions provide a pathway to novel quinoline-fused heterocycles, such as those containing dioxole or dioxin rings. The synthesis of related structures, like researchgate.netnih.govdioxino[4,5-b]quinolin-4-ones, demonstrates the viability of forming such fused systems. researchgate.net

Annulation reactions, which involve the formation of a new ring, are a cornerstone of quinoline chemistry, often used to build the quinoline system itself (e.g., Skraup or Friedländer synthesis) or to construct more complex polycyclic structures. pharmaguideline.comorganic-chemistry.org While many of these reactions don't start with a pre-formed diol, the principle of building new rings onto the quinoline core is well-established. For Quinoline-7,8-diol, the diol itself would be the primary site for annulation.

Table 2: Proposed Cyclization Reactions of Quinoline-7,8-diol

| Reagent | Conditions | Fused Ring System Formed | Product Class |

| Acetone | Acid catalyst (e.g., p-TsOH) | 1,3-Dioxole | Quinoline-7,8-diol acetonide |

| Dichlorodiphenylmethane | Base (e.g., K₂CO₃) | 1,4-Dioxin | Diphenyl-substituted quinolino[7,8-b] researchgate.netrsc.orgdioxin |

| Phosgene equivalent (e.g., triphosgene) | Base (e.g., Pyridine) | 1,3-Dioxol-2-one | Quinoline-7,8-diyl carbonate |

| Sulfuryl Chloride | Base | 1,3,2-Dioxathiole-2,2-dioxide | Quinoline-7,8-diyl sulfate |

These reactions would lead to the formation of a five- or six-membered ring attached to the quinoline core at the C7 and C8 positions, significantly altering the molecule's steric and electronic properties.

Mechanistic Investigations of Key Transformations

Due to the limited specific data on this compound, this section details the established mechanisms for key transformations on the quinoline nucleus, particularly those relevant to functionalization at or near the C7 and C8 positions.

Mechanism of Catalytic C-H Amidation: Modern synthetic methods allow for the direct amidation of C-H bonds, often directed by a coordinating group. For quinolines, the endocyclic nitrogen or, more commonly, an N-oxide derivative can serve this directing role. For C-8 amidation, a plausible mechanism using a cobalt catalyst involves the initial C-H activation of the quinoline N-oxide by a Co(III) species to form a five-membered cobaltacycle intermediate. rsc.org This step is the regioselectivity-determining step. Subsequent coordination of the amidating agent (e.g., a dioxazolone), followed by migratory insertion and reductive elimination, furnishes the C-8 amidated quinoline and regenerates the active catalyst. rsc.org

Mechanism of Palladium-Catalyzed C-H Functionalization: Palladium-catalyzed reactions are powerful tools for quinoline functionalization. For reactions at the C8 position, a common strategy involves the initial coordination of the quinoline nitrogen to the palladium center. This is followed by a concerted metalation-deprotonation event to form a stable five-membered palladacycle intermediate. rsc.org This palladacycle is key to directing reactivity to the C8-H bond. Once formed, it can undergo oxidative addition with a coupling partner (e.g., an aryl halide or an acylating agent), followed by reductive elimination to yield the C8-functionalized product and regenerate the Pd(0) or Pd(II) catalyst, depending on the specific catalytic cycle. rsc.org

Mechanism of Friedländer Annulation: The Friedländer synthesis is a classical and fundamental method for constructing the quinoline ring system itself. pharmaguideline.com Its mechanism provides insight into the formation of the core heterocyclic structure. The reaction involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester). nih.gov The initial step is the formation of a Schiff base (imine) or an enamine intermediate. This is followed by an intramolecular aldol-type condensation, where the enolate of the methylene (B1212753) component attacks the carbonyl or imine carbon. The final step is an irreversible dehydration/aromatization, which drives the reaction to completion and yields the stable aromatic quinoline ring. nih.gov

Coordination Chemistry and Ligand Properties

Metal Ion Complexation Studies

Detailed experimental studies on the complexation of metal ions with Quinoline-7,8-diol hydrochloride are scarce in the current scientific literature. However, the molecular structure allows for predictions regarding its chelating behavior.

Quinoline-7,8-diol is anticipated to act as a bidentate ligand. The two primary coordination sites are the oxygen atoms of the hydroxyl groups at the C7 and C8 positions. Upon deprotonation of these hydroxyl groups, the resulting dianion would form a stable five-membered chelate ring with a metal ion. The nitrogen atom of the quinoline (B57606) ring could also potentially act as a donor site, which would make the ligand tridentate. The ability of the nitrogen to coordinate would likely depend on the pH of the medium and the nature of the metal ion. 8-Hydroxyquinoline (B1678124), a related compound, is well-known to act as a bidentate ligand, coordinating through the deprotonated hydroxyl oxygen and the quinoline nitrogen. dovepress.comtandfonline.comnih.gov

Specific data on the stoichiometry and stability constants of metal complexes with this compound are not available in the reviewed literature. Generally, the stability of metal complexes is influenced by factors such as the nature of the metal ion, the ligand, and the solvent system. scispace.com For chelating ligands like Quinoline-7,8-diol, the formation of stable five-membered rings with metal ions typically leads to high stability constants. It is expected that this ligand would form complexes with various transition metal ions. The stoichiometry of these complexes would likely be of the type ML, ML₂, or ML₃, where M is the metal ion and L is the deprotonated Quinoline-7,8-diol ligand, depending on the coordination number and oxidation state of the metal.

Due to the lack of specific experimental data, a data table for stability constants cannot be provided.

Structural Characterization of Metal Complexes

The definitive determination of the structure of metal complexes relies on techniques such as X-ray crystallography and various spectroscopic methods.

Spectroscopic techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for probing the coordination environment of metal complexes.

Infrared (IR) Spectroscopy: In a hypothetical metal complex of Quinoline-7,8-diol, the coordination of the metal ion to the hydroxyl groups would be evidenced by the disappearance or significant shift of the O-H stretching vibrations. New bands corresponding to the M-O stretching vibrations would also be expected to appear in the low-frequency region of the IR spectrum.

UV-Visible (UV-Vis) Spectroscopy: The complexation of a metal ion with Quinoline-7,8-diol would likely lead to changes in the electronic absorption spectrum of the ligand. The appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand) would be indicative of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the changes in the electronic environment of the ligand upon coordination. Shifts in the signals of the protons and carbons near the coordination sites would be expected.

Without experimental data, a detailed analysis of spectroscopic probes is not possible.

Catalytic Applications of this compound Metal Complexes

While there is no specific information on the catalytic applications of metal complexes derived from this compound, metal complexes of similar quinoline derivatives have been explored as catalysts in various organic transformations. mdpi.com For instance, metal complexes of 8-hydroxyquinoline derivatives have shown catalytic activity. dovepress.com Given the ability of the 7,8-diol moiety to stabilize metal centers, it is plausible that its metal complexes could exhibit catalytic properties in reactions such as oxidation, reduction, or cross-coupling reactions. However, this remains a speculative area requiring experimental validation.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a ligand for metal-catalyzed reactions. By forming stable complexes with transition metals, it can modulate the metal center's reactivity and selectivity. For instance, copper complexes of 8-hydroxyquinoline derivatives have been utilized in various catalytic transformations. mdpi.com

There is limited evidence to suggest that this compound acts as a direct reactant or catalyst in a broader range of organic reactions beyond its role as a ligand. Its inherent structure, designed for chelation, makes it a more suitable candidate for influencing metal-catalyzed processes rather than participating directly in bond-forming reactions as a primary substrate. The catalytic activity of its metal complexes is an area of ongoing research. iosrjournals.org

Role in Polymerization Reactions

The role of this compound in polymerization reactions is not well-documented for controlled polymerization processes like chain-growth or step-growth polymerization where it would act as a monomer or initiator. However, the parent compound, 8-hydroxyquinoline, is known to undergo oxidative polymerization. tsijournals.com This process typically involves the oxidation of the phenol (B47542) group, leading to the formation of polymeric structures. tsijournals.com It is plausible that Quinoline-7,8-diol, with its two hydroxyl groups, could also undergo similar oxidative polymerization, potentially leading to cross-linked polymer networks.

The resulting polymers from 8-hydroxyquinoline have been investigated for various applications, including as materials with antimicrobial properties. tsijournals.com The presence of the quinoline moiety within the polymer backbone imparts unique electronic and biological properties.

Design of Metal-Organic Frameworks and Coordination Polymers

The structural features of Quinoline-7,8-diol make it an excellent candidate as a building block for the design of metal-organic frameworks (MOFs) and coordination polymers. nih.govresearchgate.net MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, forming porous structures with high surface areas. rsc.orgnih.govyoutube.comcore.ac.uk

The ability of Quinoline-7,8-diol to act as a bridging ligand, coordinating to multiple metal centers, is crucial for the formation of extended one-, two-, or three-dimensional networks. tandfonline.commdpi.com The geometry of the ligand and the coordination preference of the metal ion dictate the final topology of the resulting framework.

Derivatives of 8-hydroxyquinoline have been successfully employed in the synthesis of various coordination polymers with interesting properties, such as luminescence and sensing capabilities for nitroaromatics. nih.govmdpi.com The incorporation of the quinoline moiety into the framework can introduce functionalities that are useful for applications in catalysis, gas storage, and chemical sensing. mdpi.com

Table 2: Examples of Coordination Polymers Derived from 8-Hydroxyquinoline Derivatives

| Ligand | Metal Ion(s) | Resulting Structure | Potential Application | Reference |

| 1,8-bis(8-hydroxyquinolin-5-yl)-2,7-dioxaoctane | Cu(II), Co(II), Ni(II), Mn(II), Zn(II) | 1D Coordination Polymer | Thermal Stability | tandfonline.com |

| 8-hydroxyquinolinate with pyridyl groups | Zn(II), Cd(II) | 1D, 2D, and 3D Coordination Polymers | Luminescence, Sensing | nih.gov |

| N,Nʼ-di-(8-Hydroxyquinolinolyl- 5-methyl)-N, N-diethyl-1,3-propane diamine | Zn(II), Cu(II), Ni(II), Co(II), Mn(II) | Coordination Polymers | - | researchgate.net |

The synthesis of these materials is often achieved through solvothermal methods, where the metal salt and the ligand are heated in a suitable solvent. youtube.com The specific reaction conditions, such as temperature, solvent, and the presence of modulators, can influence the crystallinity and morphology of the final product.

Advanced Spectroscopic and Structural Elucidation Studies

Electronic Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic structure and transitions within a molecule. For Quinoline-7,8-diol hydrochloride, techniques such as UV-Vis absorption and fluorescence spectroscopy are essential for characterizing its chromophoric system.

The UV-Vis spectrum of quinoline (B57606) and its derivatives is characterized by electron transitions within the aromatic system. These transitions are typically of the π → π* type. The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the quinoline ring.

For Quinoline-7,8-diol, the two hydroxyl (-OH) groups act as auxochromes, which are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted quinoline. This is due to the donation of lone pair electrons from the oxygen atoms into the aromatic π-system, extending the conjugation. The hydrochloride form may influence the electronic environment, particularly if the quinoline nitrogen is protonated.

While specific experimental data for this compound is not widely published, data from related compounds, such as 8-hydroxyquinoline (B1678124), can provide a reference. 8-Hydroxyquinoline typically exhibits absorption bands in the UV region. nih.gov The presence of an additional hydroxyl group at the 7-position in Quinoline-7,8-diol would likely lead to further shifts in the absorption maxima. In various solvents, quinoline derivatives show sensitivity to the environment's polarity, which can also alter the UV absorption profile. mdpi.com

Table 1: Representative UV-Vis Absorption Data for Related Quinoline Compounds

| Compound | Wavelength (λmax) | Notes |

|---|---|---|

| 8-Hydroxyquinoline | ~243 nm | A bathochromic shift is observed upon metal complexation. nih.gov |

| Quinoline-7-carboxaldehyde | 200-400 nm | Studied in the context of its two stable conformers. researchgate.net |

This table is for illustrative purposes, showing data for structurally related molecules to provide context.

Quinoline and many of its derivatives are known to be fluorescent. bohrium.com The fluorescence properties are highly dependent on the molecular structure, solvent, pH, and the presence of metal ions. bohrium.comnih.gov The 8-hydroxyquinoline scaffold, in particular, is a well-known fluorophore and chelating agent, whose fluorescence is often enhanced or quenched upon binding to metal ions. nih.gov

For Quinoline-7,8-diol, the two adjacent hydroxyl groups create a potential metal-binding site. It is plausible that this compound would exhibit fluorescence, with its emission and excitation wavelengths being sensitive to pH changes (due to the acidic protons of the hydroxyl groups) and the presence of metal cations. The formation of a chelate complex with a metal ion could lead to a more rigid structure, often resulting in enhanced fluorescence intensity. Push-pull type amino-quinoline derivatives have been shown to exhibit fluorescent solvatochromism, where the fluorescence is high in non-polar environments and quenched in polar solvents. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, HRMS would be used to confirm its molecular formula of C₉H₇NO₂. The analysis is typically performed on the protonated molecule [M+H]⁺. The calculated exact mass of this ion is compared to the experimentally measured mass to validate the compound's identity.

Table 2: Calculated Exact Mass for HRMS Analysis

| Ion | Formula | Calculated Exact Mass (Da) |

|---|

This table presents the theoretical exact mass used for confirmation in HRMS experiments.

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the protonated molecule of Quinoline-7,8-diol) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting product ions provides information about the molecule's structure.

For Quinoline-7,8-diol, the fragmentation pathway would likely involve characteristic losses from the quinoline ring system and the hydroxyl groups. Based on the fragmentation of related quinolinol compounds, plausible fragmentation steps would include:

Loss of water (H₂O): A common initial loss from molecules with hydroxyl groups.

Loss of carbon monoxide (CO): A characteristic fragmentation of phenolic compounds.

Loss of hydrogen cyanide (HCN): A typical fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds.

The fragmentation of the protonated molecule (m/z 162.0550) would generate a series of product ions that can be used to piece together the structure of the original molecule.

Table 3: Plausible MS/MS Fragment Ions of Protonated Quinoline-7,8-diol

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Formula of Fragment Ion |

|---|---|---|---|

| 162.0550 | [M+H-H₂O]⁺ | H₂O | C₉H₆NO⁺ |

| 162.0550 | [M+H-CO]⁺ | CO | C₈H₈NO⁺ |

This table outlines a hypothetical fragmentation pathway. Experimental MS/MS studies are required for confirmation.

X-ray Diffraction Analysis

X-ray diffraction, particularly single-crystal X-ray diffraction (SCXRD), is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com If a suitable single crystal of this compound could be grown, SCXRD analysis would provide precise data on bond lengths, bond angles, and torsional angles within the molecule.

This technique would unambiguously confirm the connectivity of the atoms and the geometry of the quinoline ring system. Furthermore, it would reveal crucial information about the supramolecular arrangement in the crystal lattice, including:

Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the hydroxyl groups, the quinoline nitrogen, and the chloride counter-ion.

Crystal Packing: How the molecules are arranged in the unit cell, which can include π-π stacking interactions between the aromatic rings. bohrium.com

While crystal structures for several quinoline derivatives have been reported, confirming features like intermolecular hydrogen bonding and specific packing motifs, a structure for this compound is not available in the reviewed literature. nih.govresearchgate.net Powder X-ray Diffraction (PXRD) could also be used to characterize the material's crystallinity and phase purity. mdpi.com

Single Crystal X-ray Diffraction for Absolute Structure Determination

While specific crystallographic data for this compound is not publicly available in the searched literature, the application of SC-XRD would yield critical insights into its molecular architecture. The analysis would confirm the planar quinoline ring system fused with the diol substituents at the 7th and 8th positions. Furthermore, the hydrochloride salt form would be unequivocally identified by locating the chloride ion and the protonated nitrogen atom within the quinoline ring.

The resulting crystallographic data would be presented in a standardized format, as illustrated in the hypothetical data table below. This information is crucial for understanding the molecule's steric and electronic properties, which in turn influence its biological activity and physical characteristics.

| Parameter | Value |

|---|---|

| Chemical Formula | C9H8ClNO2 |

| Formula Weight | 197.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (Å3) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm3) | Data not available |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined through single crystal X-ray diffraction analysis. No experimental data for this compound was found in the public domain.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a complementary and more readily applicable technique used to analyze the crystalline nature of a bulk sample. cambridge.org Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented microcrystals. When exposed to an X-ray beam, every possible diffraction plane in the crystal lattice will be represented in the resulting diffraction pattern.

The PXRD pattern is a unique fingerprint for a specific crystalline solid, characterized by a series of peaks at distinct diffraction angles (2θ) with corresponding intensities. This pattern is invaluable for identifying the crystalline phase of a material, assessing its purity, and detecting the presence of different polymorphs (different crystalline forms of the same compound). For a pharmaceutical compound like this compound, ensuring the correct polymorphic form is produced and maintained is critical, as different polymorphs can exhibit different solubility, stability, and bioavailability.

While a specific experimental PXRD pattern for this compound is not available in the reviewed literature, a hypothetical pattern would display a series of characteristic peaks. The positions and relative intensities of these peaks would be used to identify and characterize the solid form of the compound.

| Position (2θ ± 0.2) | Relative Intensity (%) |

|---|---|

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes. It represents the type of data that would be generated from a powder X-ray diffraction analysis. Specific experimental data for this compound is not publicly available.

The combination of single crystal and powder X-ray diffraction provides a comprehensive understanding of the solid-state structure of a chemical compound, which is fundamental for its development and application in various scientific fields.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) is a robust method for determining the electronic structure and optimized geometry of molecules. nih.gov For Quinoline-7,8-diol hydrochloride, calculations would typically be performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p). uantwerpen.benih.gov This process minimizes the energy of the molecule to find its most stable three-dimensional conformation. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data if available, often showing good agreement. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for Quinoline-7,8-diol (Calculated using DFT/B3LYP method)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C7-O(H) | 1.365 |

| Bond Length (Å) | C8-O(H) | 1.368 |

| Bond Length (Å) | C7-C8 | 1.410 |

| Bond Length (Å) | N1-C2 | 1.315 |

| Bond Angle (°) | C6-C7-C8 | 120.5 |

| Bond Angle (°) | C7-C8-C9 | 119.8 |

| Dihedral Angle (°) | C6-C7-C8-O | 179.5 |

DFT calculations are also employed to predict various spectroscopic properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. nih.gov These theoretical values are often correlated with experimental data to aid in the assignment of signals. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities for an Infrared (IR) spectrum can be computed. The calculated frequencies are often scaled by a factor (e.g., 0.9613) to correct for anharmonicity and achieve better agreement with experimental spectra. uantwerpen.be

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov It provides information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π*). researchgate.net

Table 2: Hypothetical Spectroscopic Data for this compound (Calculated vs. Experimental)

| Spectroscopy | Parameter | Calculated Value | Hypothetical Experimental Value |

|---|---|---|---|

| 13C NMR | Chemical Shift C8-OH (ppm) | 145.2 | 144.8 |

| IR | O-H Stretch (cm-1) | 3450 | 3435 |

| UV-Vis | λmax (nm) | 320 | 325 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.govyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a large gap implies high stability and low reactivity. nih.gov From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated, including ionization potential (I), electron affinity (A), chemical hardness (η), and the global electrophilicity index (ω).

Table 3: Hypothetical FMO and Global Reactivity Descriptors for Quinoline-7,8-diol

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.35 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.50 |

| Chemical Hardness (η) | 2.175 |

| Electrophilicity Index (ω) | 3.89 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. chemrxiv.org The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would be expected to show significant negative potential around the electronegative oxygen and nitrogen atoms, identifying them as likely sites for interaction with electrophiles.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. DFT calculations can be used to locate the structures of reactants, products, intermediates, and, crucially, transition states. nih.gov For a reaction involving Quinoline-7,8-diol, such as oxidation or hydrolysis, researchers would model the proposed pathway. orientjchem.orgdocumentsdelivered.com A key step is the identification of the transition state structure, which is characterized as a first-order saddle point on the potential energy surface. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov By comparing the energies of the transition state and reactants, the activation energy barrier can be determined, providing insight into the reaction kinetics and the plausibility of the proposed mechanism. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation for this compound would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. mdpi.com The simulation solves Newton's equations of motion for the system, generating a trajectory that reveals how the molecule's conformation changes and how it interacts with its surroundings. mdpi.com

This technique is particularly useful for:

Conformational Analysis: Identifying the most stable and frequently occurring conformations of the molecule in solution.

Intermolecular Interactions: Analyzing non-covalent interactions, such as hydrogen bonds, between the molecule and solvent or other solutes, like biological macromolecules. nih.gov Key parameters analyzed from the simulation trajectory include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net

Cheminformatics and Quantitative Structure-Property Relationships (QSPR)

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools in modern drug discovery and materials science. These methodologies are employed to predict the physicochemical and biological properties of chemical compounds from their molecular structure. For quinoline (B57606) derivatives, including this compound, these approaches offer a rational basis for designing novel molecules with desired characteristics and for understanding the underlying molecular features that govern their behavior.

Quantitative Structure-Activity Relationship (QSAR) and QSPR models establish a mathematical correlation between the structural or property descriptors of a set of compounds and their observed biological activity or physicochemical properties, respectively. nanobioletters.comnih.gov These models are instrumental in predicting the activity of new compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with experimental screening. nih.govnih.gov

A typical QSAR/QSPR study involves the calculation of various molecular descriptors, which are numerical representations of a molecule's chemical information. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.

For the quinoline scaffold, which forms the core of this compound, numerous studies have explored the relationships between its structural modifications and resulting properties. The fundamental quinoline structure is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. britannica.comorientjchem.org This scaffold's electronic and steric properties can be finely tuned through substitution, influencing its interactions with biological targets or its material properties.

Molecular Descriptors of the Quinoline Scaffold

The following table presents a selection of calculated molecular descriptors for the parent quinoline molecule, which serve as a baseline for understanding the properties of its derivatives.

| Descriptor Type | Descriptor Name | Calculated Value for Quinoline | Significance in QSPR/QSAR |

| Constitutional | Molecular Weight | 129.16 g/mol orientjchem.orgnih.gov | Influences transport properties and bioavailability. |

| Number of Rings | 2 | Defines the basic scaffold and affects rigidity. | |

| Number of H-Bond Acceptors | 1 (the nitrogen atom) | Crucial for molecular recognition and interaction with biological targets. | |

| Topological | Wiener Index | 70 | Relates to molecular branching and compactness. |

| Zagreb Indices (M1, M2) | M1: 48, M2: 56 | Reflects the degree of branching in the molecular graph. | |

| Physicochemical | LogP (octanol-water partition coefficient) | 2.04 orientjchem.org | A measure of lipophilicity, which is critical for membrane permeability and pharmacokinetic properties. |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

The introduction of hydroxyl groups at the 7 and 8 positions, as in Quinoline-7,8-diol, would significantly alter these descriptors. For instance, the molecular weight would increase, and more importantly, the number of hydrogen bond donors and the topological polar surface area would be substantially larger. This would be expected to increase the compound's hydrophilicity and its potential for forming hydrogen bonds, which could have profound effects on its solubility, membrane permeability, and interactions with biological macromolecules.

QSPR Models for Quinoline Derivatives

Several QSPR and QSAR studies on quinoline derivatives have been reported, providing insights into the structural requirements for various biological activities. For example, QSAR models have been developed for quinoline derivatives with anticancer, antimalarial, and antibacterial activities. nanobioletters.commdpi.com These models often highlight the importance of specific descriptors in determining the biological potency of the compounds.

A hypothetical QSPR model for predicting a property such as aqueous solubility for a series of substituted quinolines might take the form of a linear equation:

logS = c₀ + c₁LogP + c₂TPSA + c₃*MW

Where logS is the logarithm of the aqueous solubility, and c₀, c₁, c₂, and c₃ are coefficients determined from a regression analysis of a training set of quinoline derivatives with known solubilities. In such a model, the negative coefficient for LogP and the positive coefficient for TPSA would indicate that increasing lipophilicity decreases solubility, while increasing polarity enhances it.

Computational studies on quinoline derivatives often employ methods like Density Functional Theory (DFT) to calculate quantum-chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial descriptor that relates to the molecule's reactivity and stability. Modifications to the quinoline ring, such as the introduction of electron-donating hydroxyl groups, would be expected to raise the HOMO energy and decrease the HOMO-LUMO gap, potentially increasing the molecule's reactivity.

In the context of this compound, cheminformatics and QSPR principles suggest that the diol substitution pattern would significantly influence its properties compared to the parent quinoline. The presence of two hydroxyl groups would increase its polarity and capacity for hydrogen bonding. These features are critical in determining its pharmacokinetic profile and its potential to interact with biological targets. QSPR models, developed from datasets of related quinoline compounds, could be utilized to predict properties such as its solubility, membrane permeability, and potential biological activities, thereby guiding its further investigation and application.

Biological and Biochemical Mechanistic Research Applications

In Vitro Enzyme Inhibition and Modulation Mechanisms

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of enzymes. The mechanisms of this inhibition and modulation are varied, reflecting the chemical versatility of the quinoline ring and its substituents.

Quinoline-based compounds have been identified as inhibitors of enzymes that are crucial for DNA maintenance, replication, and epigenetic regulation.

DNA Methyltransferases (DNMTs): These enzymes are key targets in epigenetic research. Certain 4-aminoquinoline derivatives, such as SGI-1027, have been shown to inhibit DNMTs, including human DNMT1 and mouse Dnmt3A and Dnmt3B. nih.gov The inhibitory mechanism of these non-nucleoside compounds can be complex, involving interactions with the DNA substrate. nih.govresearchgate.net Some quinoline analogs have demonstrated the ability to intercalate into DNA, which in turn inhibits the function of DNA methyltransferases. nih.govbiorxiv.org This mode of action represents a significant area of research for developing epigenetic modulators. nih.govmdpi.comnih.gov

Topoisomerases: These enzymes resolve topological challenges in DNA during processes like replication and transcription. wikipedia.org Several quinoline alkaloids have been investigated as potential topoisomerase inhibitors. medchemexpress.comnih.gov The proposed mechanism for some of these compounds involves intercalation into the DNA double helix. nih.govresearchgate.net This interaction can stabilize the transient complex formed between the topoisomerase enzyme and DNA, preventing the re-ligation of the DNA strand and leading to strand breaks. wikipedia.orgnih.gov

| Enzyme Target | Representative Quinoline Compound | Observed Effect/Mechanism | Reference |

|---|---|---|---|

| DNA Methyltransferase 1 (DNMT1) | SGI-1027 (a 4-aminoquinoline derivative) | Potent enzymatic and cellular inhibition. | nih.gov |

| DNA Methyltransferase 3A (Dnmt3A) | SGI-1027 (a 4-aminoquinoline derivative) | Inhibition of mouse Dnmt3A. | nih.gov |

| Topoisomerase I | (S)-10-Hydroxycamptothecin (a quinoline alkaloid) | Inhibition of enzyme activity, leading to apoptosis. | medchemexpress.com |

| Topoisomerase I | Stauranthine (a quinoline alkaloid) | Theoretically shown to dock intercalatively into DNA, suggesting topoisomerase inhibition. | nih.gov |

Quinoline derivatives also interact with various metabolic enzymes, demonstrating their potential to modulate cellular metabolism and neurotransmitter levels.

Pyruvate Kinase (PK) Isoforms: The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in cancer metabolism. nih.govnih.gov Derivatives of 8-quinolinesulfonamide have been designed and identified as potent modulators of PKM2, demonstrating the potential of the quinoline scaffold to target enzymes involved in glycolysis. nih.govnih.gov

Monoamine Oxidases (MAOs): MAOs are enzymes that catalyze the breakdown of monoamine neurotransmitters and are targets for treating depression and neurodegenerative diseases. wikipedia.orgmayoclinic.org Research has shown that quinoline and its structural analog quinaldine act as competitive inhibitors of MAO-A. nih.gov Quinoline exhibits a significantly more potent inhibition of MAO-A compared to MAO-B. nih.gov

Cholinesterases (ChEs): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for breaking down the neurotransmitter acetylcholine. wikipedia.org A variety of quinoline-based compounds, including quinoline-polyamine conjugates and morpholine-bearing quinoline derivatives, have been synthesized and evaluated as inhibitors of these enzymes. nih.govmdpi.com Some of these compounds have shown potent inhibitory activity with IC50 values in the micromolar range, targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. nih.gov

| Enzyme Target | Representative Quinoline Compound Type | Observed Effect | Reference |

|---|---|---|---|

| Pyruvate Kinase M2 (PKM2) | 8-Quinolinesulfonamide derivatives | Modulation of enzyme activity; reduction of intracellular pyruvate levels. | nih.govnih.gov |

| Monoamine Oxidase A (MAO-A) | Quinoline | Competitive inhibition. | nih.gov |

| Monoamine Oxidase B (MAO-B) | Quinoline | Reversible, non-competitive inhibition; less potent than against MAO-A. | nih.gov |

| Acetylcholinesterase (AChE) | Quinoline-polyamine conjugate (Compound 8n) | IC50 value of 8.78 µM. | nih.gov |

| Butyrylcholinesterase (BChE) | Quinoline-polyamine conjugate (Compound 8i) | IC50 value of 1.60 µM. | nih.gov |

Kinetic studies on various quinoline derivatives have provided insights into their modes of enzyme inhibition.

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. The inhibition of MAO-A by quinoline has been identified as competitive, indicating a direct competition with the substrate for the enzyme's active site. nih.gov

Non-competitive Inhibition: Here, the inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency. Quinoline has been shown to act as a non-competitive inhibitor of MAO-B. nih.gov

Mixed-type Inhibition: This mode occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. A study on a substituted quinoline as a proteasome inhibitor demonstrated a mixed-type inhibition model, where both the maximum reaction rate (Vmax) decreased and the Michaelis constant (KM) increased with increasing inhibitor concentration. nih.gov

Cellular Antioxidant Mechanisms

The diol structure present in Quinoline-7,8-diol suggests a strong potential for antioxidant activity, a property observed in many hydroxylated quinoline derivatives. This activity can be mediated through direct radical scavenging or by controlling the redox activity of metal ions.

Hydroxylated quinolines can neutralize free radicals through mechanisms such as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). Synthetic quinoline derivatives have demonstrated the ability to scavenge stable free radicals like the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) cation radical and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govmdpi.com The presence of hydroxyl groups on the quinoline ring is generally crucial for this activity, as they can donate a hydrogen atom or an electron to stabilize a radical species.

The arrangement of hydroxyl and nitrogen atoms in certain quinoline derivatives creates an ideal geometry for chelating metal ions. 8-Hydroxyquinoline (B1678124) (8HQ), a compound structurally related to quinoline-7,8-diol, is a well-documented metal chelator. nih.gov

This chelation ability is critical to its biological activity. By binding to transition metals like iron (Fe) and copper (Cu), these compounds can prevent them from participating in Fenton-type reactions, which generate highly destructive hydroxyl radicals. This action serves as an indirect antioxidant mechanism. nih.govnih.gov However, it is noteworthy that the resulting metal-quinoline complex can sometimes exhibit pro-oxidant properties, generating reactive oxygen species (ROS) by activating molecular oxygen. nih.govmdpi.com The presence of an 8-hydroxyl group has been shown to be essential for this metal-binding and subsequent redox activity. nih.gov Therefore, quinoline diols can potentially act as antioxidants by sequestering redox-active metals or, under different conditions, as pro-oxidants by forming redox-cycling metal complexes. nih.govmdpi.com

Cellular Antioxidant Activity (CAA) Assays and Methodological Aspects

The antioxidant potential of quinoline derivatives has been a significant area of investigation. Organic compounds with antioxidant properties can neutralize the harmful effects of free radicals, which are implicated in a range of diseases including cancer, cardiovascular conditions, and neurodegenerative disorders iau.irmdpi.com. The antioxidant activity of quinoline compounds is often attributed to their chemical structure and reductive properties iau.ir.

These methodologies provide a framework for how the cellular antioxidant activity of Quinoline-7,8-diol hydrochloride could be assessed. A CAA assay would typically involve culturing cells, such as human hepatocarcinoma HepG2 cells, and treating them with the compound before exposing them to a free radical generator. The ability of the compound to prevent cellular damage would then be quantified, providing a measure of its antioxidant potential within a biological system.

Interactions with Biomolecules

The interaction of small molecules with essential biomolecules like DNA, RNA, and proteins is a cornerstone of pharmacological and toxicological research.

DNA and RNA Binding Studies (e.g., Intercalation, Groove Binding)

Quinoline derivatives have been extensively studied for their ability to interact with nucleic acids. These interactions can occur through various modes, including intercalation between base pairs or binding within the major or minor grooves of the DNA helix researchgate.net. Such binding can lead to DNA damage or interference with cellular processes like replication and transcription, forming the basis for the antitumor activity of some quinoline compounds researchgate.netmdpi.com.

For example, studies on novel quinoline-arylamidine hybrids have shown that their binding affinity to DNA and RNA is influenced by the length and number of groups capable of forming hydrogen bonds nih.gov. Depending on their structure, these compounds were found to bind preferentially to DNA grooves or intercalate into RNA nih.gov. Another study on 2,4-disubstituted quinoline-3-carboxylic acid derivatives suggested binding to the A/T minor groove region of a B-DNA duplex researchgate.net. While these findings are for other quinoline derivatives, they suggest that this compound could potentially interact with DNA and RNA through similar mechanisms, a hypothesis that would require empirical validation.

Protein Binding and Conformational Changes

The binding of small molecules to proteins can induce conformational changes that alter the protein's function nih.govnih.gov. This is a fundamental mechanism of drug action. Research on the interaction of various ligands with proteins has shown that flexible molecules can change their conformation upon binding nih.gov.

While there is no specific data on the binding of this compound to proteins, studies on other quinoline derivatives have explored these interactions. For instance, molecular docking studies have been used to investigate the binding of quinoline derivatives to specific protein targets, such as HIV reverse transcriptase and the NF-κB transcription factor mdpi.comnih.gov. These studies predict the binding affinity and identify key amino acid residues involved in the interaction. It is plausible that this compound also binds to various proteins, potentially causing conformational changes that could modulate their biological activity. Spectroscopic methods like UV-Vis and circular dichroism could be employed to study such interactions in vitro nih.gov.

Subcellular Localization and Uptake Mechanisms in Cell Lines

The efficacy of a compound is often dependent on its ability to reach its target within the cell. Therefore, understanding the subcellular localization and uptake mechanisms is crucial. Research on quinoline derivatives has shown that they can exert their effects in different cellular compartments. For example, some quinoline compounds that target DNA must be able to translocate to the nucleus mdpi.com.

Fluorescence microscopy is a common technique used to determine the subcellular localization of compounds. Studies on some quinoline derivatives have used this method to observe their accumulation in cancer cell lines nih.gov. The uptake mechanisms can involve passive diffusion across the cell membrane or active transport processes. However, specific studies detailing the subcellular localization and uptake mechanisms of this compound in cell lines are currently unavailable in the scientific literature.

Biochemical Pathway Perturbations and Metabolic Profiling